N-(quinolin-6-ylmethyl)cyclopropanamine N-(quinolin-6-ylmethyl)cyclopropanamine
Brand Name: Vulcanchem
CAS No.: 937648-05-0
VCID: VC5257930
InChI: InChI=1S/C13H14N2/c1-2-11-8-10(9-15-12-4-5-12)3-6-13(11)14-7-1/h1-3,6-8,12,15H,4-5,9H2
SMILES: C1CC1NCC2=CC3=C(C=C2)N=CC=C3
Molecular Formula: C13H14N2
Molecular Weight: 198.269

N-(quinolin-6-ylmethyl)cyclopropanamine

CAS No.: 937648-05-0

Cat. No.: VC5257930

Molecular Formula: C13H14N2

Molecular Weight: 198.269

* For research use only. Not for human or veterinary use.

N-(quinolin-6-ylmethyl)cyclopropanamine - 937648-05-0

Specification

CAS No. 937648-05-0
Molecular Formula C13H14N2
Molecular Weight 198.269
IUPAC Name N-(quinolin-6-ylmethyl)cyclopropanamine
Standard InChI InChI=1S/C13H14N2/c1-2-11-8-10(9-15-12-4-5-12)3-6-13(11)14-7-1/h1-3,6-8,12,15H,4-5,9H2
Standard InChI Key DMWCRMBLQGFVBJ-UHFFFAOYSA-N
SMILES C1CC1NCC2=CC3=C(C=C2)N=CC=C3

Introduction

Synthetic Routes and Methodologies

While no direct synthesis of N-(quinolin-6-ylmethyl)cyclopropanamine has been reported, analogous compounds and established quinoline functionalization strategies suggest viable pathways.

Camps’ Cyclization for Quinoline Core Formation

The Camps’ reaction, a classical method for synthesizing quinolin-4-ones, involves base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides . Adapting this method, the quinoline core could be constructed from anthranilic acid derivatives, followed by functionalization at the 6-position. For example:

  • Quinoline Synthesis: Starting with N-(2-acetylphenyl)acetamide, cyclization under basic conditions yields 4-hydroxyquinoline.

  • Chloromethylation: Introduction of a chloromethyl group at the 6-position via Friedel-Crafts alkylation.

  • Amine Coupling: Reaction with cyclopropanamine under nucleophilic substitution (SN2) conditions to form the target compound .

Transition Metal-Catalyzed Cross-Coupling

Physicochemical Properties

Extrapolating from structurally similar compounds like N-methyl-N-(quinolin-6-ylmethyl)amine (CAS: 179873-36-0) , the following properties are anticipated:

PropertyEstimated Value/Description
Molecular FormulaC14H15N2
Molecular Weight211.29 g/mol
Boiling Point~300–310 °C (Predicted)
Density1.12–1.18 g/cm³ (20 °C)
pKa~9.1 (amine group)
SolubilityLow in water; soluble in DMSO, ethanol

The cyclopropane ring’s strain may slightly elevate reactivity compared to non-cyclic analogs, potentially increasing susceptibility to ring-opening reactions under acidic or oxidative conditions .

HazardPrecautionary Measures
Acute toxicity (oral, inhalation)Use PPE; avoid ingestion/inhalation
Skin/IrritationWear gloves and protective clothing
Environmental PersistenceDispose via hazardous waste protocols

Future Directions and Research Gaps

  • Synthetic Optimization: Developing one-pot methodologies to streamline synthesis.

  • Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

  • Computational Modeling: Predicting binding modes with biological targets (e.g., DNA gyrase).

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